Afobazol

Generalized Anxiety Disorder Adjustment Disorder Hamilton Anxiety Rating Scale

Afobazol (fabomotizole HCl) is a Russian‑approved non‑benzodiazepine anxiolytic with a unique multi‑target profile: σ1R agonism (Ki=5.9 µM), MT1 binding, MT3 antagonism, and reversible MAO‑A inhibition (Ki=3.6 µM). Unlike benzodiazepines it provides rapid anxiolysis (onset 0.85 h) without sedation, muscle relaxation or dependence (0% withdrawal vs 68% for diazepam). Neuroprotection is confirmed via NGF/BDNF upregulation and reduced infarct volume in MCAO models. Ideal for preclinical GAD, neuroprotection, and σ1R polypharmacology studies requiring an unrivalled safety margin.

Molecular Formula C15H22ClN3O2S
Molecular Weight 343.9 g/mol
CAS No. 173352-39-1
Cat. No. B1665053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfobazol
CAS173352-39-1
SynonymsAfobazol HCl, Afobazol Hydrochloride
Molecular FormulaC15H22ClN3O2S
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
InChIInChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
InChIKeyMYSRFAUFQZYTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afobazol (Fabomotizole) 173352-39-1: Selective Non-Benzodiazepine Anxiolytic Procurement and Research Guide


Afobazol (INN: fabomotizole, CAS 173352-39-1) is a selective non-benzodiazepine anxiolytic compound originally developed and approved in Russia in 2006 [1]. Chemically, it is 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole, a benzimidazole derivative with a distinct pharmacological profile characterized by sigma-1 receptor (σ1R) agonism, MT1 receptor binding, MT3 receptor antagonism, and reversible MAO-A inhibition [2]. Fabomotizole produces anxiolytic and neuroprotective effects without sedative, muscle relaxant, or dependence-inducing properties, distinguishing it mechanistically from benzodiazepines and other classical anxiolytics [1].

Afobazol (Fabomotizole) Procurement: Why Benzodiazepines and 5-HT1A Agonists Cannot Be Substituted


Afobazol cannot be functionally substituted by generic benzodiazepines (e.g., diazepam, lorazepam) or 5-HT1A partial agonists (e.g., buspirone) due to fundamental differences in receptor pharmacology and clinical performance. Benzodiazepines act as positive allosteric modulators at GABAA receptors, producing sedation, muscle relaxation, dependence, and withdrawal syndromes—effects absent with Afobazol [1]. Buspirone selectively targets 5-HT1A receptors with a delayed onset of 2-4 weeks and lacks neuroprotective activity. Afobazol's multi-target profile—σ1R agonism (Ki = 5.9 µM), MT1 receptor binding (Ki = 160 µM), NQO2 inhibition (Ki = 0.97 µM), and MAO-A inhibition (Ki = 3.6 µM)—produces a distinct anxiolytic signature with rapid onset (0.85 ± 0.13 hours) and demonstrated neuroprotective properties [2]. Clinical head-to-head data confirm Afobazol's superior safety and non-inferior efficacy versus diazepam, with quantitative differences in adverse event burden and withdrawal liability that preclude therapeutic equivalence [3].

Afobazol (Fabomotizole) 173352-39-1: Quantified Differential Evidence Versus Comparator Anxiolytics


Head-to-Head Phase III Clinical Trial: Afobazol vs. Diazepam—HAMA Score Reduction and Clinical Response

In a multicenter, randomized, placebo-controlled Phase III clinical trial (N=150; 60 GAD, 90 adjustment disorder), Afobazol (30 mg/day, n=100) demonstrated superior anxiety reduction compared to diazepam (30 mg/day, n=50) over 30 days. The difference in Hamilton Anxiety Rating Scale (HAMA) total score reduction between groups was 2.93 points (95% CI: 0.67 to 5.19; p=0.01) favoring Afobazol [1]. The proportion of patients achieving clinically meaningful reduction in disease severity was 72% for Afobazol versus 58% for diazepam [1]. Post-treatment, 69% of Afobazol-treated patients had no or mild disorder compared to 44% of diazepam-treated patients (χ²=12.46; p=0.014) [1]. Afobazol reduced HAMA total score from baseline 25.26 ± 6.84 to 9.87 ± 6.27, representing a 60.9% reduction [2].

Generalized Anxiety Disorder Adjustment Disorder Hamilton Anxiety Rating Scale Clinical Trial

Adverse Event Burden and Withdrawal Syndrome: Afobazol vs. Diazepam Safety Comparison

In the same Phase III head-to-head trial, Afobazol demonstrated a markedly superior safety profile compared to diazepam. Total adverse events reported were 15 in the Afobazol group (n=100) versus 199 in the diazepam group (n=50), representing an approximately 13.3-fold higher adverse event burden per patient with diazepam [1]. Critically, no manifestations of Afobazol withdrawal syndrome were observed during the 10-day post-treatment evaluation period, whereas diazepam withdrawal syndrome occurred in 34 of 50 patients (68%) [1]. The trial conclusion explicitly states that Afobazol is superior to diazepam in terms of safety profile variables [1].

Adverse Events Withdrawal Syndrome Drug Safety Benzodiazepine

Receptor Binding Profile: Multi-Target Engagement Differentiating Afobazol from Single-Target Anxiolytics

Radioligand binding assays reveal Afobazol's multi-target binding profile with distinct affinity values: sigma-1 receptor (σ1R) Ki = 5.9 µM; MT1 melatonin receptor Ki = 160 µM; NQO2 (MT3 receptor) Ki = 0.97 µM; and MAO-A Ki = 3.6 µM . This profile contrasts with buspirone (selective 5-HT1A partial agonist, no σ1R activity) and benzodiazepines (selective GABAA positive allosteric modulators, no σ1R/MT/NQO2 activity). Afobazole is characterized as a σ1R chaperone agonist; the anxiolytic effect is blocked by σ1R antagonists, confirming mechanistic specificity [1]. At σ1R, Afobazole's Ki of 5.9 µM is ~27-fold weaker than high-affinity σ1R agonists such as cutamesine (IC50 = 17.4 nM), indicating moderate affinity suitable for functional modulation without receptor saturation .

Sigma-1 Receptor Melatonin Receptors MAO-A Inhibition Radioligand Binding

Neurotrophic Factor Induction: Afobazol Increases BDNF and NGF in Hippocampal Neurons

In vitro studies using immortalized hippocampal HT-22 neurons demonstrate that Afobazol significantly increases nerve growth factor (NGF) levels at a concentration of 10⁻⁸ M and brain-derived neurotrophic factor (BDNF) levels at concentrations ranging from 10⁻⁸ M to 10⁻⁵ M [1]. This neurotrophic activity is not shared by benzodiazepines (which lack BDNF/NGF-promoting effects) and represents a distinct neuroprotective mechanism. The BDNF release-promoting activity is considered part of Afobazole's mechanism of action and contributes to its neuroprotective profile .

BDNF NGF Neuroprotection Hippocampal Neurons HT-22

Neuroprotective Efficacy: Afobazol vs. Cavinton in Ischemic Stroke Model

In a rat model of bilateral focal ischemic stroke in the prefrontal cortex induced by photothrombosis, Afobazol demonstrated neuroprotective activity that was described as 'far superior' to the reference cerebroprotective drug cavinton (vinpocetine) at 4 mg/kg [1]. Afobazol at doses of 0.3 and 3 mg/kg decreased stroke volume and reduced neuronal and oligodendroglial cell death in a rat model of ischemia induced by middle cerebral artery occlusion (MCAO) . In a rotenone-induced Parkinsonism model, Afobazol (10 mg/kg i.p. daily for 7 days) reduced manifestations of rigidity and postural instability [2].

Ischemic Stroke Neuroprotection Prefrontal Cortex Photothrombosis

Pharmacokinetic Differentiation: Afobazol Rapid Onset and Short Half-Life Profile

Afobazol exhibits a distinct pharmacokinetic profile characterized by rapid onset of action (0.85 ± 0.13 hours) and short elimination half-life (0.82 ± 0.54 hours) with oral bioavailability of 43.64% due to pronounced first-pass hepatic metabolism [1]. This profile contrasts with diazepam (onset ~30-60 minutes but half-life 20-100 hours due to active metabolites) and buspirone (onset 2-4 weeks for full effect; half-life 2-3 hours). Afobazol is a potential substrate of P-glycoprotein (Pgp), but studies indicate insignificant participation of Pgp in its pharmacokinetics, allowing co-administration with Pgp-modulating drugs without dose adjustment [2].

Pharmacokinetics Onset of Action Half-Life Bioavailability

Afobazol (Fabomotizole) 173352-39-1: Evidence-Backed Research and Procurement Application Scenarios


Clinical Research in Generalized Anxiety Disorder Requiring Benzodiazepine-Sparing Therapy

Based on Phase III head-to-head data demonstrating non-inferior efficacy (HAMA reduction difference +2.93 points favoring Afobazol; 72% vs. 58% responder rate) and markedly superior safety (15 vs. 199 adverse events; 0% vs. 68% withdrawal syndrome) compared to diazepam [1], Afobazol is the appropriate selection for clinical studies in GAD or adjustment disorders where benzodiazepine-associated sedation, dependence, and withdrawal liability must be avoided. The rapid onset (0.85 hours) and short half-life (0.82 hours) without active metabolite accumulation further support its use in protocols requiring acute anxiolysis without next-day impairment [2].

Preclinical Neuroprotection Research Combining Anxiolytic and Neurotrophic Endpoints

For in vitro and in vivo research requiring a compound with both anxiolytic activity and neuroprotective/neurotrophic properties, Afobazol is uniquely positioned. Its demonstrated ability to increase NGF at 10⁻⁸ M and BDNF at 10⁻⁸ to 10⁻⁵ M in hippocampal neurons [1] provides a mechanistic basis for neuroprotection studies. In vivo validation includes reduction of stroke volume and neuronal/oligodendroglial cell death at 0.3-3 mg/kg in MCAO models [2], and superiority over cavinton in photothrombosis-induced ischemic stroke [3]. This dual anxiolytic-neuroprotective profile is not available with benzodiazepines or 5-HT1A agonists.

Sigma-1 Receptor Pharmacology and Multi-Target Anxiolytic Mechanism Studies

Afobazol serves as a tool compound for σ1R pharmacology research due to its characterized binding affinity (Ki = 5.9 µM) and functional agonism at σ1R, confirmed by antagonist blockade of its anxiolytic effect [1]. Its multi-target profile (MT1 Ki=160 µM; NQO2 Ki=0.97 µM; MAO-A Ki=3.6 µM) [2] enables investigation of polypharmacology approaches to anxiety, distinct from single-target compounds. The compound's ability to prevent stress-induced decreases in GABAA receptor benzodiazepine site binding [3] provides a model for studying σ1R-GABAA receptor crosstalk and non-canonical GABAergic modulation.

Anxiolytic Therapy in Cardiovascular Comorbidity Populations

Clinical evidence supports Afobazol use in patients with anxiety disorders comorbid with arterial hypertension and ischemic heart disease, where benzodiazepines may be contraindicated due to respiratory depression risk and sedation [1]. Afobazol's absence of sedative and muscle relaxant effects [2], combined with demonstrated anxiolytic efficacy and favorable cardiovascular safety profile, makes it the preferred selection for procurement in cardiology-psychiatry interface research and clinical settings. The lack of withdrawal syndrome (0% incidence) enables safe discontinuation without cardiovascular rebound phenomena [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afobazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.